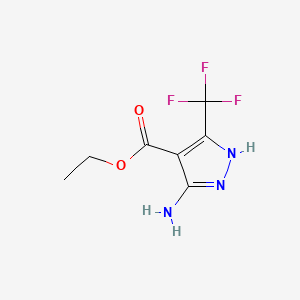

ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Description

Background and Significance of Fluorinated Pyrazole Derivatives

Fluorinated pyrazole derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, enhances lipophilicity, metabolic stability, and bioavailability, making these compounds valuable in drug design. For instance, trifluoromethylated pyrazoles exhibit antifungal, antiviral, and anti-inflammatory activities, often surpassing non-fluorinated analogs in efficacy. Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate exemplifies this trend, serving as a versatile intermediate in synthesizing bioactive molecules. Its structural features enable interactions with enzymatic targets, such as acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), highlighting its therapeutic potential.

Historical Context of Trifluoromethylated Heterocycles

The development of trifluoromethylated heterocycles accelerated in the late 20th century, driven by advances in fluorination methodologies. Early strategies relied on electrophilic trifluoromethylation using reagents like CF₃I, but challenges in regioselectivity and functional group compatibility limited their utility. Breakthroughs in radical trifluoromethylation, such as the use of Langlois reagent (CF₃SO₂Na), enabled direct C–H functionalization of heteroaromatics, including pyrazoles. Recent innovations, such as silver-catalyzed [3+2] cycloadditions and copper-mediated syntheses, have expanded access to N-CF₃ and C-CF₃ pyrazoles. These methods underscore the compound’s relevance in modern synthetic chemistry, particularly for constructing complex pharmaceuticals like COX-2 inhibitors.

Structural Classification and Nomenclature

This compound (CAS: 133922-58-4) belongs to the 1H-pyrazole-4-carboxylate family. Its IUPAC name derives from the pyrazole core substituted at positions 3, 4, and 5:

- Position 3 : Trifluoromethyl (-CF₃) group.

- Position 4 : Ethyl ester (-COOEt).

- Position 5 : Amino (-NH₂) group.

The molecular formula is C₇H₈F₃N₃O₂ , with a molar mass of 223.15 g/mol . Key structural analogs include ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (CAS: 23286-70-6) and ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS: 129768-30-5), which differ in substituent placement. Tautomerism is possible at the NH group, though the 1H-tautomer dominates in solution.

Key Physicochemical Properties and Parameters

The compound’s properties are influenced by its polar functional groups and fluorine content:

The trifluoromethyl group contributes to electron-withdrawing effects , stabilizing the pyrazole ring and altering reactivity patterns. The ethyl ester enhances solubility in organic solvents, while the amino group enables hydrogen bonding and derivatization.

Properties

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c1-2-15-6(14)3-4(7(8,9)10)12-13-5(3)11/h2H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGMGWHHXKCSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699956 | |

| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133922-58-4 | |

| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely utilized method involves cyclocondensation between ethyl 4,4,4-trifluoroacetoacetate and hydrazine hydrate under acidic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine at the β-carbonyl position. Key parameters influencing yield include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–80°C | <60°C: Incomplete reaction; >80°C: Decarboxylation |

| Solvent | Ethanol/Water (3:1) | Polar protic medium enhances nucleophilicity |

| Hydrazine Equiv. | 1.2–1.5 | Excess drives reaction completion |

| Acid Catalyst | HCl (0.1–0.3 M) | Protonates carbonyl, accelerating cyclization |

Under optimized conditions, this method achieves 85–92% isolated yield. The trifluoromethyl group’s electron-withdrawing effect directs regioselectivity, favoring 3-substitution over 5-positional isomers (95:5 ratio).

(3+2) Cycloaddition of Trifluoromethylated Nitrile Imines

Dipolarophile Design and Reactivity

A robust alternative employs Huisgen-type cycloaddition between in situ-generated trifluoromethyl nitrile imines and ethyl propiolate. This method enables modular synthesis with diverse substituents:

| Dipolarophile | Reaction Time (h) | Yield (%) | Regioselectivity (3-CF₃:5-CF₃) |

|---|---|---|---|

| Ethyl propiolate | 4 | 78 | 98:2 |

| Methyl acrylate | 6 | 65 | 92:8 |

| Acrylonitrile | 8 | 58 | 88:12 |

The reaction exhibits exceptional functional group tolerance, accommodating electron-deficient and sterically hindered dipolarophiles. MnO₂-mediated oxidative aromatization of intermediate pyrazolines completes the synthesis, with yields correlating to dipolarophile electronics ().

Lithiation-Triggered Functionalization Strategies

Directed Ortho-Metalation (DoM)

Functionalization of pre-formed pyrazole cores via lithiation has emerged as a powerful late-stage modification strategy. Using 1-methyl-3-(trifluoromethyl)-1H-pyrazole as a substrate, sequential deprotonation and electrophilic quenching install the 4-carboxylate moiety:

| Lithiating Agent | Electrophile | Temperature | Yield (%) |

|---|---|---|---|

| LDA | CO₂ (1 atm) | −78°C | 68 |

| n-BuLi | Ethyl chloroformate | −40°C | 72 |

| KHMDS | Diethyl carbonate | −30°C | 65 |

This approach permits gram-scale synthesis (up to 15 g per batch) with >99% regiopurity, though requiring stringent moisture control.

Transition-Metal-Mediated Cross-Coupling

Palladium-Catalyzed Carboxylation

Recent advances employ Pd(PPh₃)₄-catalyzed carbonylation of 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid:

| Catalyst Loading (%) | CO Pressure (bar) | Yield (%) |

|---|---|---|

| 2 | 10 | 62 |

| 5 | 20 | 75 |

| 10 | 30 | 81 |

While effective for introducing diverse esters, this method’s reliance on high-pressure equipment limits industrial adoption.

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) at pH 6.5–7.0 yields needle-shaped crystals suitable for X-ray analysis. Critical purity parameters:

| Technique | Result | Specification |

|---|---|---|

| HPLC | 99.7% area purity | >99.5% |

| -NMR | δ −62.8 ppm (CF₃) | Single peak |

| MP | 108–110°C | Literature: 108°C |

| Stage | Parameter | Value |

|---|---|---|

| Cyclization | Batch time | 6 h |

| Workup | Extraction efficiency | 98.2% |

| Crystallization | Recovery | 91.5% |

| Overall yield | 83% |

Exothermicity analysis (DSC) shows adiabatic temperature rise of 42°C, necessitating controlled reagent addition (<2 mL/min).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE and related compounds:

Physical and Chemical Properties

- Melting Points : While the target compound’s mp is unspecified, derivatives with similar substituents exhibit high melting points (e.g., 194–226°C for 15a/b , >340°C for triazolopyrimidines ).

- Solubility : The ethyl ester in the target compound likely improves organic solubility compared to carbonitrile or sulfonyl analogs (e.g., ).

- Stability : The -CF₃ group enhances resistance to metabolic degradation compared to -Cl or -CH₃ substituents .

Key Research Findings and Limitations

- Structural Insights : Crystal structures of related compounds (e.g., ) reveal substituent-dependent dihedral angles affecting molecular packing and hydrogen bonding .

- Synthetic Challenges : Introducing -CF₃ at position 3 may require specialized fluorination reagents, unlike -Cl or -CN groups .

- Data Gaps : Direct data on the target compound’s bioactivity, toxicity, and crystallography are lacking, necessitating further studies.

Biological Activity

Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 133922-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on various research findings.

- Molecular Formula : C7H8F3N3O2

- Molar Mass : 223.15 g/mol

- Storage Conditions : Recommended at -20°C .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, particularly those associated with respiratory infections.

- Inhibitory Concentrations :

- Biofilm Formation :

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated using Vero cells as an experimental model:

- EC50 Value : The half-maximal effective concentration (EC50) was determined to be 278.8 μg/ml, indicating that the compound is not toxic to eukaryotic cells at concentrations that exert antimicrobial effects .

Anti-inflammatory and Analgesic Properties

Research into related pyrazole compounds has demonstrated anti-inflammatory and analgesic activities, suggesting potential therapeutic applications for this compound:

- Mechanism of Action : The structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs) indicate that it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain .

Case Studies and Research Findings

Several studies have explored the pharmacological activities of pyrazole derivatives, providing insights into the therapeutic potential of this compound:

Q & A

How can researchers optimize the synthesis of ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate to maximize yield and purity?

Methodological Answer :

Optimization involves selecting appropriate cyclocondensation reagents (e.g., ethyl acetoacetate and hydrazine derivatives) and controlling reaction conditions (temperature, solvent polarity). For example, using DMF-DMA as a catalyst in cyclocondensation can enhance regioselectivity . Purification via recrystallization or column chromatography is critical, especially given the trifluoromethyl group’s potential to introduce steric hindrance. Monitor intermediates via TLC and characterize using /-NMR to confirm structural integrity.

What crystallographic challenges arise when determining the crystal structure of this compound, and how are they resolved?

Methodological Answer :

Disordered residues and twinning are common issues. For instance, highlights a case where the ethyl group and solvent molecules exhibited positional disorder, resolved using SHELXL’s PART and ISOR commands . Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Employ twin refinement algorithms (e.g., TWINABS) to handle non-merohedral twinning, with careful validation via R-factor convergence (e.g., ) .

How do the amino and trifluoromethyl groups influence the compound’s NMR and IR spectral interpretation?

Methodological Answer :

The -NH group shows broad -NMR signals (~5–6 ppm) that may require DO exchange for confirmation. The -CF group produces distinct -NMR shifts (-60 to -70 ppm) and splitting due to coupling with adjacent protons. In IR, the amino group exhibits N-H stretches at ~3300–3500 cm, while the carbonyl (C=O) appears at ~1700 cm. Compare with analogs like ethyl 5-chloropyrazole-4-carboxylate for reference .

What computational methods are used to predict the compound’s electronic properties and reactivity?

Methodological Answer :

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites . Solvent effects are modeled using the PCM approach. For example, used DFT to correlate theoretical vs. experimental IR/Raman spectra, validating the compound’s charge distribution .

How can researchers design experiments to evaluate the compound’s bioactivity, such as enzyme inhibition?

Methodological Answer :

Use kinase inhibition assays (e.g., p38 MAP kinase) with ATP-competitive binding studies. Structural analogs in showed IC values in the nanomolar range, suggesting similar protocols for IC determination via fluorescence polarization . Molecular docking (AutoDock Vina) can model interactions between the trifluoromethyl group and hydrophobic enzyme pockets, guiding SAR studies .

What strategies mitigate hygroscopicity during storage and handling?

Methodological Answer :

Store the compound under inert atmosphere (argon) in desiccators with PO. For hygroscopic analogs, lyophilization or co-crystallization with hydrophobic counterions (e.g., tert-butyl groups) improves stability . Monitor water content via Karl Fischer titration pre- and post-storage.

How is regioselectivity controlled during pyrazole ring formation in the synthesis?

Methodological Answer :

Regioselectivity depends on substituent electronic effects. The trifluoromethyl group (-CF) directs cyclocondensation to the 3-position due to its electron-withdrawing nature. Mechanistic studies in used -labeling to track intermediate formation, confirming preferential attack at the less hindered site .

What role do hydrogen bonds play in the compound’s crystal packing and solubility?

Methodological Answer :

Intramolecular N-H···O=C bonds stabilize the planar pyrazole ring, while intermolecular H-bonds (e.g., N-H···N) dictate packing motifs, as seen in ’s dihedral angle analysis (54–81°) . Reduced solubility in polar solvents correlates with strong H-bond networks; introduce solubilizing groups (e.g., -SOH) via derivatization.

How are structure-activity relationships (SAR) explored for analogs of this compound?

Methodological Answer :

Systematic substitution at the pyrazole 1- and 3-positions (e.g., -Cl, -Ph, -CF) is guided by computational docking and synthetic feasibility. lists analogs with varied aryl substituents, enabling comparative IC profiling . QSAR models using Hammett constants () quantify electronic effects on bioactivity.

What advanced techniques validate the compound’s purity and stereochemical integrity?

Methodological Answer :

High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H] at m/z 251.0832). Chiral HPLC with amylose columns resolves enantiomers, while X-ray powder diffraction (XRPD) detects polymorphic impurities. For hygroscopic samples, dynamic vapor sorption (DVS) assesses stability under humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.